molecular formula C15H15NO3 B2514443 (2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid CAS No. 32667-83-7

(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid

Cat. No. B2514443
CAS RN: 32667-83-7
M. Wt: 257.289
InChI Key: FUEHQQBAKMAHCM-JTQLQIEISA-N
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Description

“(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid” appears to be a complex organic compound. It contains a naphthalene moiety (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), an acetamido group (which is a functional group consisting of an acyl group bonded to nitrogen), and a propanoic acid group (a carboxylic acid consisting of a three-carbon chain).



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the naphthalene moiety, followed by the introduction of the acetamido group, and finally the attachment of the propanoic acid group. The exact methods would depend on the specific reactions used.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the naphthalene, acetamido, and propanoic acid groups. The naphthalene moiety would likely impart significant aromatic character to the compound, while the acetamido and propanoic acid groups could potentially form hydrogen bonds with other molecules.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the naphthalene, acetamido, and propanoic acid groups. The naphthalene moiety could undergo electrophilic aromatic substitution reactions, while the acetamido group could participate in nucleophilic acyl substitution reactions. The propanoic acid group could undergo typical carboxylic acid reactions, such as esterification or amide formation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthalene moiety could make the compound relatively nonpolar and hydrophobic, while the acetamido and propanoic acid groups could impart some degree of polarity and hydrophilicity.


Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, many naphthalene derivatives are potentially hazardous due to their aromatic character, and appropriate safety precautions should be taken when handling this compound.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could involve a variety of experimental techniques, including spectroscopy, crystallography, and biological assays.


properties

IUPAC Name

(2S)-2-[(2-naphthalen-1-ylacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(15(18)19)16-14(17)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEHQQBAKMAHCM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid

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